

An In-depth Technical Guide to the Chemical Properties of Methylene Blue

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Compound of Interest

Compound Name: Methylene

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Abstract: **Methylene** blue (MB), a cationic phenothiazine dye, possesses a unique array of chemical properties that underpin its extensive applications in analytical chemistry, biology, and medicine. This document provides a comprehensive technical overview of its core chemical characteristics, including its structure, physicochemical properties, redox behavior, and spectroscopic profile. Detailed experimental protocols for its characterization and a summary of its mechanism of action in key biological signaling pathways are presented for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Methylene blue is a heterocyclic aromatic compound.[1][2] Its formal IUPAC name is [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium chloride.[3] The structure is characterized by a phenothiazine core, which is a tricyclic system consisting of two benzene rings linked by a sulfur and a nitrogen atom. This core structure is responsible for its color and redox activity.[2]

- Chemical Formula: $C_{16}H_{18}ClN_3S$ [2]
- CAS Number: 61-73-4[3][4]

The molecule's extensive π -conjugated system is the chromophore responsible for its intense blue color in its oxidized state.[2]

Physicochemical Properties

The quantitative physicochemical properties of **methylene** blue are summarized in the tables below. It typically appears as a dark green, odorless crystalline powder with a bronze-like luster, which forms a deep blue solution when dissolved in water.^{[1][2][3]}

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molar Mass (Anhydrous)	319.85 g/mol	^{[2][4][5]}
Molar Mass (Trihydrate)	373.9 g/mol	^{[6][7]}
Melting Point	190 °C (with decomposition)	^{[1][6]}
Appearance	Dark green crystalline powder	^{[2][3][5]}
pKa	~3.8	^{[8][9]}

Table 2: Solubility Data

Solvent	Solubility	Temperature (°C)	Source(s)
Water	43.6 g/L	25	^{[3][8]}
Ethanol	Soluble (~20 g/L)	25	^{[3][10]}
Chloroform	Soluble	-	^{[5][10]}
DMSO	~2 mg/mL	-	^[11]
Diethyl Ether	Insoluble	-	^[2]
Xylene	Insoluble	-	^[2]

Table 3: Spectroscopic and Electrochemical Properties

Property	Value	Conditions	Source(s)
Absorption Maximum (λ_{max})	~664 nm	In water	[8][12]
Molar Absorptivity (ϵ)	$8.43 \times 10^4 - 9.5 \times 10^4$ $\text{L mol}^{-1} \text{ cm}^{-1}$	At λ_{max} in water	[12][13]
Redox Potential (E_0')	+0.01 V to +0.5 V	vs. SHE, pH 7	[14][15]

Redox Chemistry

A defining chemical property of **methylene** blue is its ability to undergo reversible oxidation-reduction.[16] In the presence of a reducing agent, the blue, oxidized form (MB^+) is converted to its colorless, reduced form, leucomethylene blue (LMB).[8][14] This transformation involves the acceptance of two electrons and one proton.[2][14]

This redox activity is central to its function as a redox indicator in analytical chemistry, famously demonstrated in the "blue bottle" experiment where glucose reduces MB to its colorless form.[14][17] The redox potential of the MB^+/LMB couple makes it an effective electron cyclor in biological systems.[18]

Methylene Blue Redox Cycle

Spectroscopic Characteristics

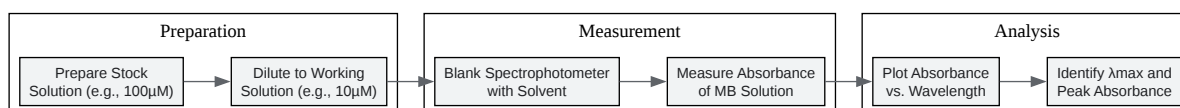
Methylene blue exhibits strong absorption of visible light, with a primary absorption maximum (λ_{max}) around 664-665 nm in aqueous solution.[8][14] This peak is attributed to the $\pi \rightarrow \pi^*$ transitions within its conjugated phenothiazine structure. A secondary, less intense peak is often observed around 610-620 nm, which is more prominent at higher concentrations and is attributed to dimer formation. The molar absorptivity (extinction coefficient) is very high, in the range of 8.43×10^4 to $9.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$, indicating its strong capacity to absorb light.[12][13]

Key Experimental Protocols

Protocol: Determination of Methylene Blue's Absorption Spectrum

This protocol outlines the use of UV-Visible spectrophotometry to determine the absorption spectrum and verify the λ_{max} of **methylene** blue.

- **Preparation of Stock Solution:** Accurately weigh a small amount of **methylene** blue powder (e.g., 3.2 mg) and dissolve it in a known volume of deionized water (e.g., 100 mL) to create a stock solution (e.g., 1×10^{-4} M).
- **Preparation of Working Solution:** Dilute the stock solution to a final concentration within the linear range of the spectrophotometer (e.g., 1×10^{-5} M or 10 μM).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes. Set the wavelength range to scan from 400 nm to 800 nm.
- **Blanking:** Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.
- **Sample Measurement:** Rinse the cuvette with the **methylene** blue working solution, then fill it and place it in the sample holder.
- **Data Acquisition:** Initiate the wavelength scan. The instrument will measure the absorbance at each wavelength in the specified range.
- **Analysis:** Identify the wavelength at which the highest absorbance value is recorded. This is the λ_{max} . Record the absorbance value at this peak to use for concentration calculations via the Beer-Lambert law ($A = \epsilon cl$).



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Workflow for UV-Vis Spectroscopy

Protocol: Characterization of Redox Potential via Cyclic Voltammetry (CV)

This protocol describes the electrochemical analysis of **methylene** blue to determine its redox potential.

- **Electrolyte Preparation:** Prepare a supporting electrolyte solution, such as 0.1 M KCl or a phosphate buffer (pH 7.0), and deaerate it by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
- **Analyte Preparation:** Add a known concentration of **methylene** blue (e.g., 1 mM) to the deaerated electrolyte solution.
- **Electrochemical Cell Setup:** Assemble a three-electrode cell:
 - **Working Electrode:** Glassy carbon or platinum electrode.
 - **Reference Electrode:** Ag/AgCl or Saturated Calomel Electrode (SCE).
 - **Counter Electrode:** Platinum wire.
- **Instrument Setup:** Connect the electrodes to a potentiostat. Set the experimental parameters:
 - **Initial and Final Potential:** e.g., +0.2 V to -0.6 V (vs. Ag/AgCl).
 - **Scan Rate:** e.g., 50 mV/s.
 - **Number of Cycles:** 3-5.
- **Data Acquisition:** Start the experiment. The potentiostat will apply a scanning potential to the working electrode and measure the resulting current.
- **Data Analysis:** Plot the current (Y-axis) versus the applied potential (X-axis). Identify the anodic (oxidation) and cathodic (reduction) peak potentials (E_{pa} and E_{pc}). The formal reduction potential (E°) can be estimated as the midpoint of the two peak potentials: $E^{\circ} = (E_{pa} + E_{pc}) / 2$.

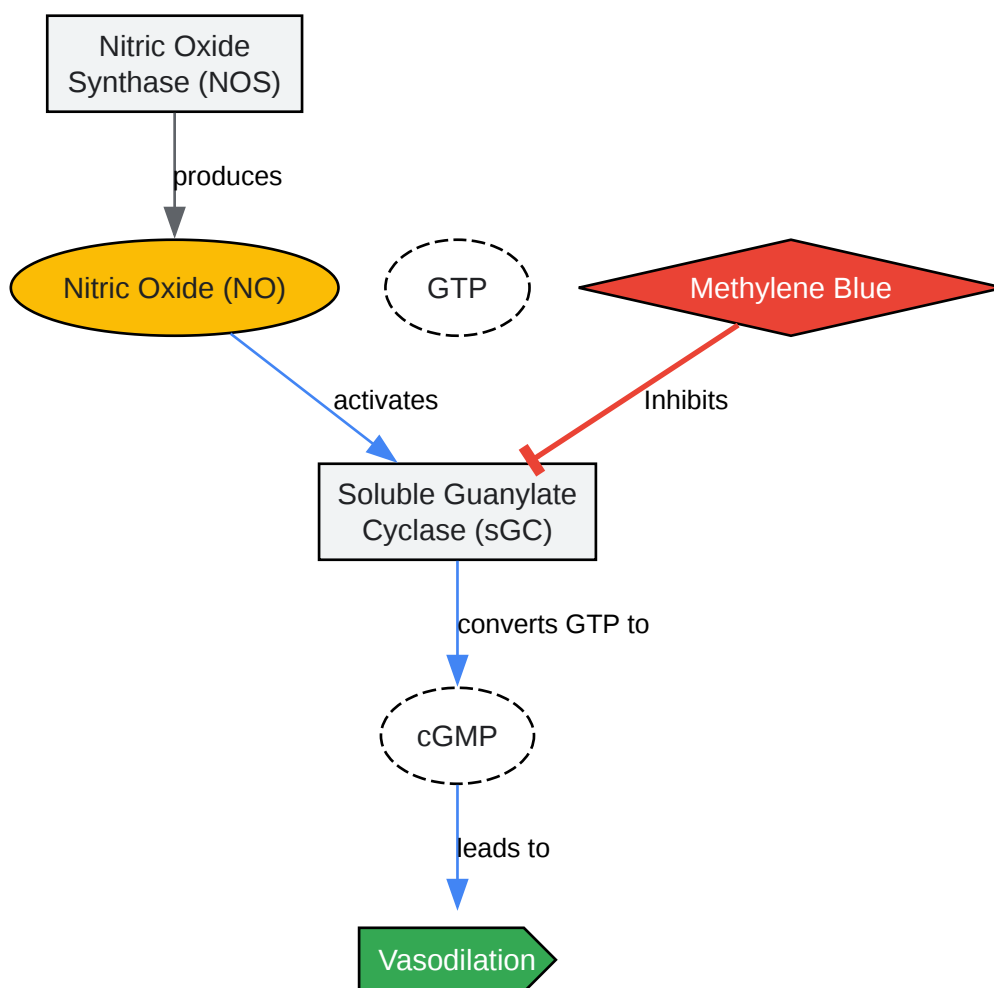
Mechanism of Action in Biological Systems

For drug development professionals, a key property of **methylene** blue is its interaction with biological signaling pathways. It is a well-documented inhibitor of Nitric Oxide Synthase (NOS) and soluble Guanylate Cyclase (sGC).[\[18\]](#)[\[19\]](#)[\[20\]](#)

Inhibition of the NO/sGC/cGMP Pathway

In many physiological and pathological states, nitric oxide (NO) is produced by NOS. NO then diffuses to adjacent cells and activates sGC.[\[21\]](#) This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation.
[\[21\]](#)[\[22\]](#)

Methylene blue intervenes in this pathway primarily by inhibiting sGC, which prevents the NO-induced synthesis of cGMP.[\[21\]](#)[\[23\]](#) This action blocks the downstream vasodilatory effects, making MB a treatment for conditions of pathological vasodilation like vasoplegic shock.[\[22\]](#)[\[23\]](#) Some evidence also suggests it can directly inhibit NOS.[\[19\]](#)[\[24\]](#)



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Methylene Blue Inhibition of the NO/sGC Pathway

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